molecular formula C42H81NO4 B13139137 (Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxytetracos-15-enamide

(Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxytetracos-15-enamide

Cat. No.: B13139137
M. Wt: 664.1 g/mol
InChI Key: AEJPDHWODCHVKB-NFEGVRLHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • “(Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxytetracos-15-enamide” is a long-chain amide with a unique structure. Let’s break it down:
    • The (Z,2S) configuration indicates that the double bond between the second and third carbon atoms is in the cis (Z) configuration.
    • The (E,2S,3R) configuration signifies that the double bond between the second and third carbon atoms is in the trans (E) configuration, and the hydroxyl groups are on the second and third carbon atoms in the S (stereoisomer) configuration.
    • The compound contains a 24-carbon aliphatic chain (tetracosanyl) and an amide functional group.
  • This compound may have biological significance due to its stereochemistry and long hydrocarbon tail.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Investigating lipid metabolism and bioconjugation.

      Biology: Studying membrane properties, lipid-protein interactions, and cell signaling.

      Medicine: Exploring potential therapeutic applications (e.g., anti-inflammatory effects, lipid-based drug delivery).

      Industry: Developing surfactants, lubricants, and biomaterials.

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C42H81NO4

    Molecular Weight

    664.1 g/mol

    IUPAC Name

    (Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxytetracos-15-enamide

    InChI

    InChI=1S/C42H81NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-41(46)42(47)43-39(38-44)40(45)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2/h17-18,34,36,39-41,44-46H,3-16,19-33,35,37-38H2,1-2H3,(H,43,47)/b18-17-,36-34+/t39-,40+,41-/m0/s1

    InChI Key

    AEJPDHWODCHVKB-NFEGVRLHSA-N

    Isomeric SMILES

    CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)[C@H](CCCCCCCCCCCC/C=C\CCCCCCCC)O)O

    Canonical SMILES

    CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C(CCCCCCCCCCCCC=CCCCCCCCC)O)O

    Origin of Product

    United States

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